4,5-Dimethyl-2-(tributylstannyl)thiazole

Übersicht

Beschreibung

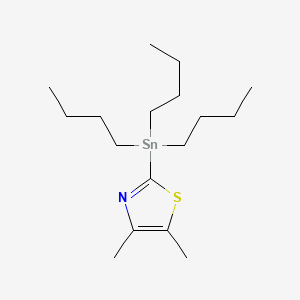

4,5-Dimethyl-2-(tributylstannyl)thiazole is a chemical compound with the molecular formula C17H33NSSn. It is a derivative of thiazole, a heterocyclic aromatic organic compound, featuring a tributylstannyl group at the 2-position and two methyl groups at the 4 and 5 positions. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(tributylstannyl)thiazole typically involves the reaction of 4,5-dimethylthiazole with tributyltin chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The tributylstannyl group facilitates palladium-catalyzed Stille couplings , enabling C–C bond formation with aryl/heteroaryl halides. Key examples include:

Transmetallation Reactions

The SnBu<sub>3</sub> group undergoes transmetallation with organolithium or Grignard reagents, enabling metal exchange for further functionalization.

Key Observations:

-

Lithium-halogen exchange : Treatment with LDA (lithium diisopropylamide) generates a lithiated intermediate at the 2-position, which reacts with electrophiles (e.g., aldehydes, ketones) .

-

Copper-mediated pathways : Cu(I) catalysts promote transfer of the thiazole-stannane moiety to alkynes or arylboronic acids, though direct examples require extrapolation from related systems .

Electrophilic Substitution and Functionalization

The electron-rich thiazole ring undergoes regioselective electrophilic attacks, guided by the 4,5-dimethyl groups:

Table 2: Electrophilic Reactions

Notes :

-

LDA deprotonates the thiazole at C-5, directing electrophiles to this position .

-

The SnBu<sub>3</sub> group is selectively replaced in halogenation reactions without disturbing methyl substituents .

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,5-Dimethyl-2-(tributylstannyl)thiazole can serve as a versatile building block in organic synthesis. Its stannyl group allows for Stille coupling reactions, which are valuable for constructing complex organic molecules. This compound may facilitate the synthesis of star-shaped or branched molecules containing heterocyclic cores, enhancing the diversity of synthetic pathways available to chemists .

Environmental Chemistry

Organotin compounds have been studied for their environmental impact due to their toxicity and bioaccumulation potential. Understanding the behavior of this compound in environmental contexts could provide insights into its ecological risks and inform safety protocols for handling such compounds .

Case Studies

While direct case studies on this compound are scarce, several related studies highlight the significance of thiazole derivatives:

- Thiazole-Based Antifungals : Research has demonstrated that certain thiazole derivatives exhibit antifungal activity by disrupting membrane integrity. Investigating similar mechanisms in this compound could reveal its potential as a fungicide.

- Stille Coupling Reactions : Studies on organotin compounds indicate their efficacy in Stille coupling reactions to synthesize complex organic molecules . This suggests that this compound may be useful in developing new materials or pharmaceuticals.

Wirkmechanismus

The mechanism by which 4,5-Dimethyl-2-(tributylstannyl)thiazole exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways Involved:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethyl-2-(tributylstannyl)thiazole is compared with other similar compounds, such as:

2-(Tributylstannyl)thiophene: Used in electrochromism polymers and Stille coupling reactions.

N,N-Dimethyl-4-(tributylstannyl)aniline: Another tributylstannyl derivative with different applications.

Uniqueness: this compound is unique due to its specific structural features and reactivity, making it suitable for a wide range of applications in organic synthesis and scientific research.

Biologische Aktivität

4,5-Dimethyl-2-(tributylstannyl)thiazole is a thiazole derivative characterized by a thiazole ring substituted with two methyl groups at the 4 and 5 positions and a tributylstannyl group at the 2 position. This compound is of interest due to its potential biological activity, which is largely influenced by the presence of the tributylstannyl group and the thiazole structure. Despite limited direct research on this specific compound, insights can be drawn from studies on related organotin compounds and thiazole derivatives.

- Molecular Formula : C17H33NSSn

- Molecular Weight : 402.2 g/mol

- Structure : The presence of the tributylstannyl group enhances solubility in organic solvents, potentially increasing reactivity in chemical transformations.

Biological Activity Overview

Organotin compounds, including derivatives like this compound, are known for diverse biological activities:

- Antifungal Activity : Organotins can disrupt fungal cell membranes, leading to antifungal effects. Similar thiazole compounds have shown antifungal properties against various strains, including Candida albicans .

- Antibacterial Activity : Some thiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. Research indicates that certain polysubstituted thiazoles have been effective in inhibiting bacterial growth .

- Antitumor Potential : Organotin compounds have been investigated for their antitumor properties. Although specific studies on this compound are lacking, related compounds have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthiazole | Contains a methyl group on thiazole | Simpler structure; used in flavoring agents |

| 4-Methyl-2-(tributylstannyl)thiazole | Similar stannylation but fewer methyls | Potentially different reactivity profile |

| 2-(Tributylstannyl)-thiazole | Lacks additional methyl groups | Focused on stannylation without extra substituents |

The unique arrangement of substituents in this compound may influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

While specific studies on this compound are sparse, research on related thiazoles provides valuable insights:

- Thiazoles in Antifungal Applications : A study reported that certain thiazole derivatives exhibited antifungal activity against C. albicans, suggesting that modifications to the thiazole ring can enhance bioactivity .

- Antibacterial Screening : In vitro tests on polysubstituted thiazoles showed significant inhibitory effects against Gram-positive bacteria, indicating potential therapeutic applications for similar structures .

- Cytotoxic Effects : Research on organotin compounds has revealed their potential cytotoxicity against various cancer cell lines, although specific mechanisms remain to be elucidated .

Safety and Toxicological Considerations

Organotin compounds are associated with toxicity and environmental hazards. For this compound:

Eigenschaften

IUPAC Name |

tributyl-(4,5-dimethyl-1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NS.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPTXJNMSZQTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586044 | |

| Record name | 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938181-92-1 | |

| Record name | 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.